

A Comparative Guide to the Mass Spectrum of Methyl Propiolate

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Compound of Interest

Compound Name: Methyl propiolate

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For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as a cornerstone technique for molecular structure elucidation. This guide provides a detailed interpretation of the electron ionization (EI) mass spectrum of **methyl propiolate**, presenting a comparative analysis with its saturated analog, methyl propionate. This comparison highlights the influence of the triple bond on fragmentation patterns, offering valuable insights for compound identification.

Interpreting the Mass Spectrum of Methyl Propiolate

The mass spectrum of **methyl propiolate** ($C_4H_4O_2$) is characterized by a distinct fragmentation pattern resulting from the interplay between the ester functional group and the terminal alkyne. The molecular ion peak ($[M]^{+ \cdot}$) is observed at a mass-to-charge ratio (m/z) of 84, consistent with its molecular weight.^{[1][2]}

Key Fragmentation Pathways

The primary fragmentation of the **methyl propiolate** molecular ion involves cleavages adjacent to the carbonyl group and fragmentation characteristic of a terminal alkyne. The major observed fragments are detailed in the table below.

m/z	Proposed Fragment Ion	Formula	Possible Structure
84	Molecular Ion	$[C_4H_4O_2]^+$	$H-C\equiv C-COOCH_3^+$
83	$[M-H]^+$	$[C_4H_3O_2]^+$	$^-C\equiv C-COOCH_3^+$
59	$[M-C_2H]^+$	$[C_2H_3O_2]^+$	$^+COOCH_3$
55	$[M-CHO]^+$	$[C_3H_3O]^+$	$H-C\equiv C-CH_2O^+$
53	$[M-OCH_3]^+$	$[C_3H_1O]^+$	$H-C\equiv C-CO^+$
39	Propargyl Cation	$[C_3H_3]^+$	$H-C\equiv C-CH_2^+$
31	Methoxide Ion	$[CH_3O]^+$	CH_3O^+
29	Formyl Cation	$[CHO]^+$	CHO^+

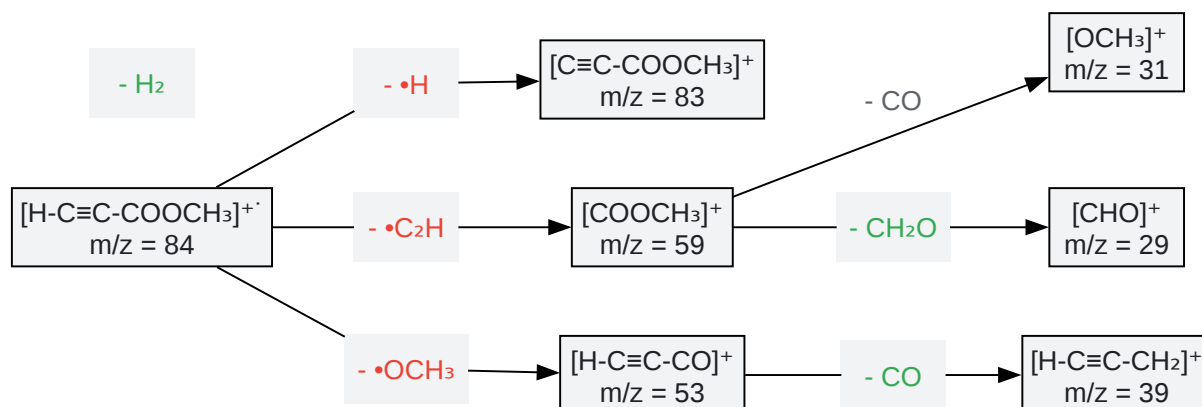
Table 1. Key ions in the mass spectrum of **methyl propiolate**.

The fragmentation of **methyl propiolate** is initiated by the ionization of the molecule, which then undergoes a series of bond cleavages to produce characteristic fragment ions. A notable fragmentation for terminal alkynes is the loss of a hydrogen atom to form a stable $[M-1]^+$ ion, which is observed at m/z 83.^[3] Another significant fragmentation pathway for alkynes involves cleavage of the bond beta to the triple bond, leading to the formation of a resonance-stabilized propargyl cation at m/z 39.^[3]

The ester functional group directs fragmentation through cleavage of the C-O and C-C bonds adjacent to the carbonyl group. The loss of the methoxy radical ($\bullet OCH_3$) results in the acylium ion at m/z 53. Cleavage of the bond between the carbonyl carbon and the alkyne group leads to the formation of the ion at m/z 59, $[COOCH_3]^+$.

Fragmentation Pathway Diagram

The following diagram illustrates the proposed fragmentation pathways for **methyl propiolate** upon electron ionization.



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Caption: Fragmentation pathway of **methyl propiolate**.

Comparison with Methyl Propionate

To underscore the influence of the alkyne functionality on fragmentation, a comparison with the saturated analog, methyl propionate ($C_4H_8O_2$), is instructive. The mass spectrum of methyl propionate is dominated by fragments arising from the cleavage of the saturated hydrocarbon chain.

Feature	Methyl Propiolate	Methyl Propionate
Molecular Ion (m/z)	84	88[4]
Base Peak (m/z)	53 ($[C_3H_1O]^+$)	57 ($[C_2H_5CO]^+$)
Key Fragments (m/z)	83, 59, 55, 53, 39, 31, 29	74, 59, 57, 45, 29[4]
Characteristic Losses	$\bullet H$, $\bullet OCH_3$, $\bullet C_2H$	$\bullet CH_3$, $\bullet OCH_3$, $\bullet C_2H_5$
Indicative Fragments	m/z 39 (Propargyl cation)	m/z 29 (Ethyl cation)

Table 2. Comparison of mass spectral data for **methyl propiolate** and methyl propionate.

The most significant difference in the fragmentation patterns is the presence of the propargyl cation at m/z 39 in the spectrum of **methyl propiolate**, a hallmark of a terminal alkyne. In contrast, methyl propionate exhibits a prominent peak at m/z 29, corresponding to the ethyl cation ($[C_2H_5]^+$), and the base peak at m/z 57, which is the propionyl cation ($[CH_3CH_2CO]^+$). These differences provide a clear basis for distinguishing between these two esters by mass spectrometry.

Experimental Protocol

The mass spectral data presented in this guide is typically obtained using an electron ionization mass spectrometer.

Experimental Workflow



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Caption: Typical workflow for obtaining an EI mass spectrum.

A typical procedure involves the following steps:

- **Sample Introduction:** A small amount of the liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or through a direct insertion probe.
- **Ionization:** The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process dislodges an electron from the molecule, forming a positively charged molecular ion ($[M]^+$).
- **Fragmentation:** The excess energy imparted to the molecular ion causes it to fragment into smaller, positively charged ions and neutral radicals or molecules.
- **Acceleration:** The positive ions are then accelerated by an electric field into the mass analyzer.

- **Mass Analysis:** The accelerated ions are passed through a magnetic or electric field in the mass analyzer, which deflects them according to their mass-to-charge ratio (m/z).
- **Detection:** The separated ions are detected by an electron multiplier, which generates a signal proportional to the number of ions at each m/z value.
- **Spectrum Generation:** The detector signals are processed by a computer to generate a mass spectrum, which is a plot of relative ion abundance versus m/z .

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